An In-Depth Technical Guide to 10-Bromoanthracene-9-Carboxylic Acid
An In-Depth Technical Guide to 10-Bromoanthracene-9-Carboxylic Acid
This guide provides a comprehensive technical overview of 10-bromoanthracene-9-carboxylic acid, a key chemical intermediate. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the compound's synthesis, properties, applications, and handling protocols, grounded in established scientific principles.
Core Introduction: A Versatile Anthracene Derivative
10-Bromoanthracene-9-carboxylic acid, identified by CAS Number 6929-81-3 , is a functionalized polycyclic aromatic hydrocarbon.[1][2] Its structure, featuring a bulky anthracene core with strategically placed bromo and carboxylic acid groups, makes it a highly valuable building block. The electron-withdrawing nature of the substituents and the reactive handles they provide allow for its integration into complex molecular architectures, positioning it as a compound of significant interest in the synthesis of organic electronic materials and as a scaffold in medicinal chemistry.
Section 1: Physicochemical and Structural Properties
A precise understanding of a compound's properties is foundational to its application. The key characteristics of 10-bromoanthracene-9-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6929-81-3 | [1][2] |
| Molecular Formula | C₁₅H₉BrO₂ | [1][2] |
| Molecular Weight | ~301.14 g/mol | [2] |
| Synonyms | 10-bromo-9-anthracenecarboxylic acid | [1] |
| SMILES Code | O=C(C1=C2C=CC=CC2=C(Br)C3=CC=CC=C13)O | [2] |
| Appearance | Varies; typically a solid powder | N/A |
| Storage | Sealed in a dry place at room temperature | [2] |
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 10-bromoanthracene-9-carboxylic acid is most effectively achieved through the carboxylation of a suitable precursor via a Grignard reaction. This classic organometallic transformation is chosen for its reliability and high yield in forming carbon-carbon bonds.
Causality of Method Selection: The Grignard reaction is the cornerstone for converting aryl halides into carboxylic acids. The process involves transforming the relatively unreactive C-Br bond into a highly nucleophilic organomagnesium (Grignard) reagent. This reagent is potent enough to attack the electrophilic carbon atom of carbon dioxide (dry ice), thereby forming the carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. This method is superior to direct oxidation routes, which could risk degrading the sensitive anthracene core.
Experimental Workflow: Synthesis via Grignard Carboxylation
The following diagram outlines the logical flow of the synthesis process, from the precursor to the final, purified product.
Caption: Synthesis workflow for 10-bromoanthracene-9-carboxylic acid.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for Grignard reactions on aryl halides and should be performed by qualified personnel in a controlled laboratory setting.[3]
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Preparation (Self-Validating System):
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Ensure all glassware is oven-dried to remove any trace moisture, which would quench the Grignard reagent.
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Use anhydrous tetrahydrofuran (THF) as the solvent. The absence of water is critical for the reaction's success.
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-
Grignard Reagent Formation:
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In a three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
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Dissolve 9,10-dibromoanthracene in anhydrous THF and add it to the dropping funnel.
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Add a small portion of the solution to the magnesium. Initiation of the reaction is indicated by bubbling or a gentle exotherm. Gentle heating may be required.
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Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
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In a separate, larger flask, create a slurry of crushed dry ice in anhydrous diethyl ether.
-
Once the Grignard reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly, pour the Grignard reagent solution onto the dry ice slurry with vigorous stirring.
-
-
Aqueous Workup and Extraction:
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Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid until the aqueous layer is acidic. This protonates the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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-
Purification and Validation:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Trustworthiness Check: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
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Section 3: Applications in Research and Development
The unique structure of 10-bromoanthracene-9-carboxylic acid makes it a versatile intermediate in several high-value R&D sectors.
Organic Electronics and Materials Science
The anthracene core is a well-known chromophore used in the development of organic light-emitting diode (OLED) materials.[2] The bromo and carboxylic acid groups serve as reactive sites for further chemical modifications, such as Suzuki or Sonogashira coupling reactions. This allows for the construction of larger, conjugated systems with tailored photophysical properties. The carboxylic acid can be converted to an ester or amide to fine-tune solubility and film-forming characteristics, which are critical for device fabrication.
Medicinal Chemistry and Drug Discovery
In drug development, the carboxylic acid group is a crucial pharmacophore.[4] It can engage in hydrogen bonding with biological targets, such as enzymes or receptors, and enhance the water solubility of a potential drug molecule, which is vital for favorable pharmacokinetics.
10-bromoanthracene-9-carboxylic acid can serve as a rigid scaffold from which diverse chemical libraries are built. The bromo group can be functionalized via cross-coupling reactions, while the carboxylic acid can be converted into a variety of amides or esters, creating a wide range of derivatives for biological screening.[5]
The following diagram illustrates the logical role of this compound as a versatile scaffold in a drug discovery program.
Caption: Role as a scaffold in drug discovery workflows.
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| GHS07, GHS09 | Warning | H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1] H411: Toxic to aquatic life with long lasting effects.[1] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][6]
-
Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]
-
Safe Handling Practices: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][8] Avoid release to the environment.[6]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8] Keep it segregated from incompatible materials such as strong oxidizing agents.[9]
Conclusion
10-Bromoanthracene-9-carboxylic acid is more than a simple chemical; it is an enabling tool for innovation. Its defined physicochemical properties, reliable synthesis, and dual reactive sites provide chemists and researchers with a powerful platform for constructing complex molecules. Whether the goal is developing next-generation OLEDs or discovering novel therapeutic agents, a thorough understanding of this compound's technical profile, as outlined in this guide, is the first step toward unlocking its full potential.
References
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He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2018). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. Retrieved from [Link]
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Chemsrc. (n.d.). 9-Bromoanthracene-10-carboxaldehyde | CAS#:93496-77-6. Retrieved from [Link]
- Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
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ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products. Retrieved from [Link]
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Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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